2,2-Dibromopentane
Overview
Description
2,2-Dibromopentane is an organic compound with the molecular formula C5H10Br2 It is a dibromoalkane, meaning it contains two bromine atoms attached to the same carbon atom in the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibromopentane can be synthesized through the bromination of pentane. The process involves the addition of bromine (Br2) to pentane in the presence of a catalyst or under UV light. The reaction typically proceeds via a free radical mechanism, where the bromine atoms are added to the carbon atoms in the pentane chain.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the use of brominating agents such as DMSO and oxalyl bromide. These reagents offer mild conditions, low cost, and short reaction times, providing dibromides in excellent yields .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Under strong basic conditions, such as with sodium amide (NaNH2) in liquid ammonia, this compound can undergo dehydrohalogenation to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Sodium amide (NaNH2) in liquid ammonia or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed:
Substitution: Alcohols or ethers, depending on the nucleophile used.
Elimination: Alkenes or alkynes, depending on the reaction conditions and the base used.
Scientific Research Applications
2,2-Dibromopentane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds.
Chemical Research: It is used in mechanistic studies to understand reaction pathways and intermediates
Mechanism of Action
The mechanism of action of 2,2-dibromopentane in chemical reactions involves the formation of reactive intermediates, such as carbocations or carbanions, depending on the reaction conditions. For example, in elimination reactions, the compound undergoes dehydrohalogenation to form alkenes or alkynes through the removal of hydrogen and bromine atoms. The reaction proceeds via a concerted mechanism, where the base abstracts a proton, and the leaving group (bromine) departs simultaneously .
Comparison with Similar Compounds
1,2-Dibromopentane: Another dibromoalkane with bromine atoms on adjacent carbon atoms.
2,3-Dibromopentane: A dibromoalkane with bromine atoms on the second and third carbon atoms of the pentane chain.
Uniqueness of 2,2-Dibromopentane: this compound is unique due to the positioning of both bromine atoms on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
IUPAC Name |
2,2-dibromopentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-3-4-5(2,6)7/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSZZPZLEFDFOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516334 | |
Record name | 2,2-Dibromopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54653-26-8 | |
Record name | 2,2-Dibromopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54653-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dibromopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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